Cinnoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

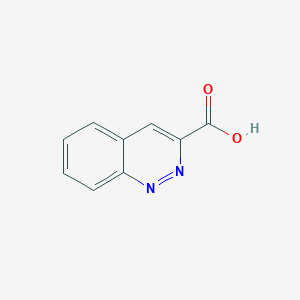

Cinnoline-3-carboxylic acid is an organic compound belonging to the cinnoline family, which is a class of heterocyclic aromatic compounds. Cinnoline itself is a pale yellow solid first discovered by Von Richter in 1883 . This compound is characterized by the presence of a carboxyl group at the third position of the cinnoline ring, making it a versatile compound with various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

Cinnoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a synthetic intermediate in the preparation of other heterocyclic compounds.

Biology: The compound has been studied for its potential antibacterial and antifungal activities.

Medicine: Cinnoline derivatives have shown promise as anti-inflammatory and anticancer agents.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

Cinnoline-3-carboxylic acid is considered to be hazardous . The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers There are several relevant papers on this compound and its derivatives. These papers discuss the biological properties of cinnoline derivatives and their applications in medicinal science . Further analysis of these papers would provide more detailed information on this compound.

Mecanismo De Acción

Target of Action

Cinnoline-3-carboxylic acid, also known as Cinoxacin, is a synthetic antibacterial agent . It primarily targets bacterial DNA gyrase, an enzyme necessary for proper replicated DNA separation . This enzyme is particularly prevalent in many gram-negative aerobic bacteria, especially strains of the Enterobacteriaceae family .

Mode of Action

Cinoxacin interacts with its target, the DNA gyrase, by binding strongly but reversibly to DNA . This interaction interferes with the synthesis of RNA and consequently inhibits protein synthesis . By inhibiting DNA gyrase, cinoxacin prevents the separation of replicated DNA, thereby inhibiting cell division .

Biochemical Pathways

It is known that cinoxacin inhibits bacterial dna synthesis, which is a crucial process in bacterial replication . This action likely affects multiple biochemical pathways involved in bacterial growth and proliferation.

Pharmacokinetics

Cinoxacin is rapidly absorbed after oral administration . Approximately 97% of a 500-mg oral dose of cinoxacin is recovered in the urine within 24 hours, 60% of which is present as unaltered cinoxacin and the remainder as inactive metabolic products . This indicates that cinoxacin is primarily excreted through the kidneys, which is a common route of elimination for many antibiotics.

Result of Action

The primary result of cinoxacin’s action is the inhibition of bacterial growth. By interfering with DNA gyrase, cinoxacin prevents bacterial cells from properly replicating their DNA, which is a necessary step for cell division . This leads to a decrease in the number of bacterial cells, thereby helping to control bacterial infections .

Action Environment

The action of cinoxacin can be influenced by various environmental factors. For instance, the pH of the urinary tract, where cinoxacin is commonly used to treat infections, can affect the drug’s solubility and consequently its bioavailability . Additionally, the presence of other drugs can impact the effectiveness of cinoxacin. For example, interactions have been reported with theophylline, caffeine, antacids or sucralfate, products containing iron, multivitamins containing zinc, didanosine, oral anticoagulants, nonsteroidal anti-inflammatory drugs (NSAIDs), and cyclosporine .

Análisis Bioquímico

Cellular Effects

Cinnoline derivatives have been shown to have antiproliferative activity in human ovarian adenocarcinoma A2780 cells and human lung carcinoma A549 cells

Molecular Mechanism

It is known that cinnoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cinnoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxythis compound, which can then be decarboxylated and the hydroxyl group reductively removed to yield the parent heterocycle . Another method involves the electrophilic attack by diazonium cation on a carbon-carbon center of unsaturation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions. Recent developments have focused on utilizing arenediazonium salts, aryl hydrazines, and arylhydrazones as precursors . Metal-catalyzed C-C and C-N bond formation reactions have emerged as efficient tools for the synthesis of cinnoline derivatives .

Análisis De Reacciones Químicas

Types of Reactions

Cinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the cinnoline ring.

Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring in the cinnoline structure.

Common Reagents and Conditions

Common reagents used in these reactions include diazonium salts, metal catalysts, and reducing agents. Reaction conditions often involve the use of solvents like water or organic solvents, and temperatures can vary depending on the specific reaction .

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different pharmacological activities such as antibacterial, anti-inflammatory, and antifungal properties .

Comparación Con Compuestos Similares

Cinnoline-3-carboxylic acid can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their specific functional groups and biological activities . For instance:

Quinoxalines: Known for their antibacterial and anticancer properties.

Quinazolines: Used in the development of anticancer and anti-inflammatory drugs.

This compound stands out due to its unique combination of a cinnoline ring with a carboxyl group, which imparts distinct chemical reactivity and biological activity.

Propiedades

IUPAC Name |

cinnoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFJCJKTSCOLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90418-63-6 |

Source

|

| Record name | cinnoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893520.png)

![Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2893521.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2893526.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2893530.png)

![8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2893532.png)

![[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2893533.png)

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/no-structure.png)

![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)

![2-Chloro-N-(cyclobutylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2893538.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)